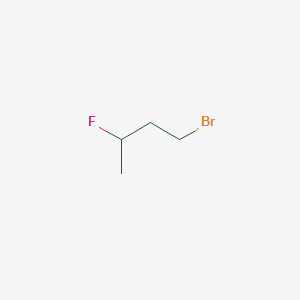

1-Bromo-3-fluorobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-fluorobutane is an alkyl fluorinated building block used in chemical synthesis . It participates in the synthesis of monofluoro quaternary ammonium bromide .

Synthesis Analysis

1-Bromo-3-fluorobutane is used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines . It is also used as a building block in various chemical syntheses .Molecular Structure Analysis

The molecular formula of 1-Bromo-3-fluorobutane is C4H8BrF . It has a molecular weight of 155.009 Da and a monoisotopic mass of 153.979340 Da .Chemical Reactions Analysis

1-Bromo-3-fluorobutane participates in various chemical reactions. For instance, it is used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines .Physical And Chemical Properties Analysis

1-Bromo-3-fluorobutane has a density of 1.538 g/mL at 25°C . It has a boiling point of 100.6±8.0 °C at 760 mmHg . The compound is stable under normal conditions.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-Bromo-3-fluorobutane serves as a starting material in various synthetic routes due to its reactive halogen atoms, which can undergo nucleophilic substitution or elimination reactions. For example, it has been used in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids, where low-temperature alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes, including 1-bromo-3-fluoropropane, followed by deprotection, produces several homologues of amino acids (Kröger & Haufe, 1997).

Fluorination Studies

In the domain of fluorination techniques, 1-bromo-3-fluorobutane and similar compounds have been utilized to explore various fluorination reactions and their mechanisms. A study involving the fluorination of halogeno alcohols to produce fluorobutanes, among other compounds, highlights the versatility of such halogenated precursors in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Watanabe et al., 1986).

Optical and Physical Property Analysis

Research into the optical rotation and atomic dimensions of halogenated butanes, including 1-bromo-3-fluorobutane, provides insight into the structure-activity relationships of these molecules. These studies are fundamental in understanding the physical and chemical properties of halogenated organic compounds, which can influence their reactivity and applications in synthesis (Brauns, 1937).

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Bromo-3-fluorobutane is a halogenated alkane that primarily targets organic compounds in chemical reactions . It is often used as a reagent in organic synthesis .

Mode of Action

The mode of action of 1-Bromo-3-fluorobutane involves nucleophilic substitution and free radical reactions . In nucleophilic substitution, a nucleophile, which is a species rich in electrons, attacks an electrophilic carbon of 1-Bromo-3-fluorobutane, leading to the replacement of the bromine atom . In free radical reactions, the bromine atom is replaced by a radical species .

Biochemical Pathways

1-Bromo-3-fluorobutane participates in various biochemical pathways, particularly in the synthesis of fluoroalkyl compounds . The compound’s bromine and fluorine atoms make it a versatile reagent in the formation of carbon-halogen bonds, which are key in many biochemical pathways .

Result of Action

The result of 1-Bromo-3-fluorobutane’s action is the formation of new organic compounds. For example, it can be employed for the synthesis of fluoroalkyl compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Action Environment

The action of 1-Bromo-3-fluorobutane can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, solvent, and the presence of catalysts . Moreover, 1-Bromo-3-fluorobutane should be stored in a cool, dry, and well-ventilated condition to maintain its stability and efficacy .

Propiedades

IUPAC Name |

1-bromo-3-fluorobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c1-4(6)2-3-5/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOSIIBKPOCTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluorobutane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2639372.png)

![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2639376.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)

![N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2639380.png)

![3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2639381.png)

![N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2639382.png)

![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639395.png)